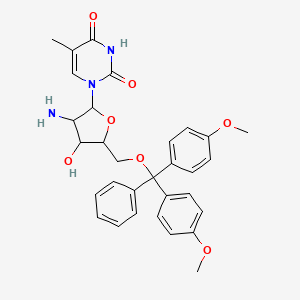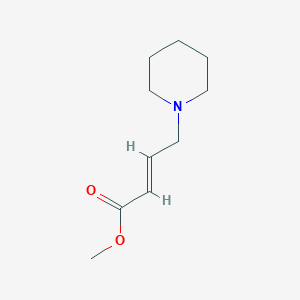
2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative. It is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.
Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .
Aplicaciones Científicas De Investigación
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: The compound is used in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Mecanismo De Acción
The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2’-Amino-2’-deoxyuridine: Lacks the DMT protecting group and the methyl group at the 5 position.
5-Methyluridine: Lacks the amino group at the 2’ position and the DMT protecting group.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)uridine: Lacks the amino group at the 2’ position and the methyl group at the 5 position
Uniqueness
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is unique due to the combination of modifications at the 2’, 5’, and 5 positions. This combination enhances its stability and functionality in nucleic acid synthesis and therapeutic applications .
Propiedades
Fórmula molecular |
C31H33N3O7 |
|---|---|
Peso molecular |
559.6 g/mol |
Nombre IUPAC |
1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37) |
Clave InChI |
TUSABYUHVBHWDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)








![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


